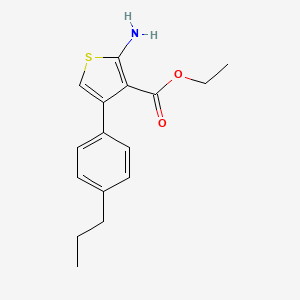

Ethyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

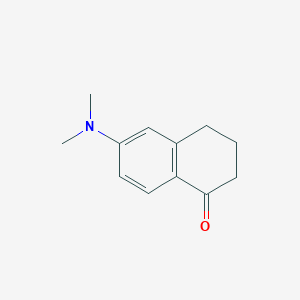

Ethyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate is a chemical compound with the CAS Number: 350990-43-11. It has a molecular weight of 289.41 and its IUPAC name is ethyl 2-amino-4-(4-propylphenyl)-3-thiophenecarboxylate1.

Synthesis Analysis

Unfortunately, specific synthesis information for Ethyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate is not readily available in the search results. However, there are references to the synthesis of similar thiophene derivatives2345. For instance, a multicomponent synthesis was employed for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo [b]thiophene-3-carboxylate34.Molecular Structure Analysis

The InChI code for this compound is 1S/C16H19NO2S/c1-3-5-11-6-8-12(9-7-11)13-10-20-15(17)14(13)16(18)19-4-2/h6-10H,3-5,17H2,1-2H31. This code provides a standard way to encode the compound’s molecular structure.

Chemical Reactions Analysis

Specific chemical reactions involving Ethyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate are not available in the search results. However, thiophene derivatives have been reported to participate in various chemical reactions6.Physical And Chemical Properties Analysis

This compound is a solid at room temperature1. It has a purity of 95%1. Unfortunately, other specific physical and chemical properties are not available in the search results.Scientific Research Applications

Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . Here are some general applications of thiophene derivatives:

-

Industrial Chemistry and Material Science

-

Pharmacology

- Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

- For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

- Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

Safety And Hazards

A Material Safety Data Sheet (MSDS) is available for this compound1. This document provides information about the potential hazards of the compound and how to work safely with it.

Future Directions

While specific future directions for Ethyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate are not mentioned in the search results, research into thiophene derivatives is ongoing due to their wide range of therapeutic properties7. This suggests that further investigation into the properties and potential applications of Ethyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate could be a fruitful area of research.

Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.

properties

IUPAC Name |

ethyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-3-5-11-6-8-12(9-7-11)13-10-20-15(17)14(13)16(18)19-4-2/h6-10H,3-5,17H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDGISUUBAMRPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=CSC(=C2C(=O)OCC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396525 |

Source

|

| Record name | ethyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate | |

CAS RN |

350990-43-1 |

Source

|

| Record name | ethyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Chlorophenyl)sulfonyl]-3-thiophenecarboxylic acid](/img/structure/B1350665.png)

![Methyl 2-(5-chlorobenzo[b]thiophen-3-yl)acetate](/img/structure/B1350666.png)

![4-[(Allyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B1350669.png)

![3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1350680.png)

![2-(1-(Dimethylamino)-3-{[(3-fluorobenzyl)oxy]imino}propylidene)malononitrile](/img/structure/B1350695.png)